molecular formula C21H26N2O2 B5452508 N-(3,3-diphenylpropyl)-2-(3-morpholinyl)acetamide

N-(3,3-diphenylpropyl)-2-(3-morpholinyl)acetamide

Cat. No.: B5452508
M. Wt: 338.4 g/mol
InChI Key: BKEHJVUSNUSSIT-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-2-(3-morpholinyl)acetamide: is a synthetic organic compound characterized by the presence of a morpholine ring and a diphenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-diphenylpropyl)-2-(3-morpholinyl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,3-diphenylpropylamine with chloroacetyl chloride to form N-(3,3-diphenylpropyl)-2-chloroacetamide.

    Substitution Reaction: The intermediate is then reacted with morpholine under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,3-diphenylpropyl)-2-(3-morpholinyl)acetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or morpholine nitrogen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted amides or morpholine derivatives.

Scientific Research Applications

N-(3,3-diphenylpropyl)-2-(3-morpholinyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of analgesics and anti-inflammatory drugs.

    Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique properties.

    Biological Research: It is used as a tool compound to study the interactions of morpholine-containing molecules with biological targets.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-2-(3-morpholinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N-(3,3-diphenylpropyl)-2-(2-pyrrolidinyl)acetamide
  • N-(3,3-diphenylpropyl)-2-(4-piperidinyl)acetamide
  • N-(3,3-diphenylpropyl)-2-(2-piperazinyl)acetamide

Comparison: N-(3,3-diphenylpropyl)-2-(3-morpholinyl)acetamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to its analogs with pyrrolidine, piperidine, or piperazine rings, the morpholine-containing compound may exhibit different pharmacokinetics, binding affinities, and reactivity profiles.

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-2-morpholin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c24-21(15-19-16-25-14-13-22-19)23-12-11-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20,22H,11-16H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEHJVUSNUSSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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